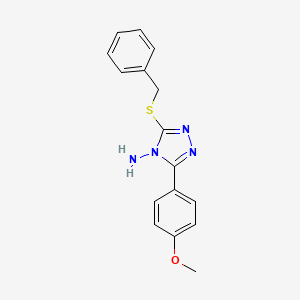![molecular formula C16H18N6O2S B12151912 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide](/img/structure/B12151912.png)
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with N-(4-dimethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with certain enzymes, making it a candidate for drug development .
Medicine
Medically, the compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for new drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .
Wirkmechanismus
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes. The triazole ring can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol
- 4-((4-bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-amino-1-(2-fluorobenzyl)-3,5-dimethyl-4H-1,2,4-triazol-1-ium 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Uniqueness
What sets 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide apart from similar compounds is its combination of a triazole ring, a furan ring, and a dimethylamino group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C16H18N6O2S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-21(2)12-7-5-11(6-8-12)18-14(23)10-25-16-20-19-15(22(16)17)13-4-3-9-24-13/h3-9H,10,17H2,1-2H3,(H,18,23) |
InChI-Schlüssel |
NIRHRWDZLUTXFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12151831.png)

![ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate](/img/structure/B12151842.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12151843.png)
![1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12151852.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12151857.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12151865.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12151873.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12151891.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151899.png)
![4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12151901.png)
![Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12151904.png)
![N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12151910.png)
![(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12151916.png)
